molecular formula C19H12FN3OS B2479815 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-63-0

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2479815
CAS No.: 863588-63-0
M. Wt: 349.38
InChI Key: HARYMYDRHQVTQA-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-63-0) is a high-purity small molecule with the molecular formula C19H12FN3OS and a molecular weight of 349.38 g/mol . It belongs to a class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds are characterized as negative allosteric modulators, potentially acting via state-dependent inhibition on the transmembrane and/or intracellular domains of the receptor . This mechanism suggests the compound could serve as a valuable pharmacological tool for probing the poorly elucidated physiological functions of ZAC, which is distinct from classical neurotransmitter-gated ion channels . The structural core of the molecule, the thiazolo[5,4-b]pyridine moiety, is a privileged scaffold in medicinal chemistry, known to contribute to significant biological activity and is frequently explored in drug discovery for its potential to interact with various enzymatic targets . This compound is offered for non-human research applications. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various quantities, with standard pack sizes including 1mg, 5mg, and 10mg .

Properties

IUPAC Name

2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARYMYDRHQVTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Scientific Research Applications

Structural Characteristics

The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The presence of a benzamide group and a fluorine atom enhances its interaction with biological targets. Its molecular formula is C19H14FN3O2SC_{19}H_{14}FN_3O_2S, with a molecular weight of approximately 399.5 g/mol.

Target Enzyme: Phosphoinositide 3-Kinase (PI3K)

The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . The compound inhibits the enzymatic activity of PI3K, affecting key signaling pathways involved in cell proliferation and survival.

  • Biochemical Pathways : By inhibiting PI3K, the compound disrupts the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This leads to decreased phosphorylation of AKT and reduced downstream signaling, resulting in diminished cell proliferation and survival.

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound is investigated for its potential as an anticancer agent due to its inhibitory effects on PI3K. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression.
  • Biological Studies :
    • It serves as a valuable tool in research aimed at understanding the biological mechanisms underlying thiazolo[5,4-b]pyridine derivatives. Its interactions with cellular pathways are critical for elucidating its therapeutic potential.
  • Chemical Biology :
    • The compound can be utilized to study protein-ligand interactions and enzyme inhibition, providing insights into the molecular mechanisms of action pertinent to drug development.
  • Industrial Applications :
    • Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.

The biological activity of this compound includes:

  • Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines by interfering with specific signaling pathways related to tumor progression.
  • Enzyme Inhibition : The sulfonamide group interacts with amino acid residues in the active sites of enzymes, leading to inhibition crucial for its activity against various targets.

Case Studies and Research Findings

Several studies have documented the efficacy and biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[5,4-b]pyridine showed enhanced antibacterial properties compared to reference drugs, emphasizing structural modifications' importance in enhancing biological activity.
  • Another investigation focused on the kinase inhibition capabilities of the compound, revealing its potential as a therapeutic agent in oncology. Results indicated selective inhibition of tumor-associated kinases without affecting normal cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name (Reference) Substituents/Ring Modifications Molecular Weight (g/mol) Key Structural Features Biological Target/Activity Notes
This compound 2-Fluoro, 4-thiazolo[5,4-b]pyridinyl ~395.4 (estimated) Fluorine enhances electronegativity; bicyclic thiazolo-pyridine core Likely kinase or epigenetic targets (inferred) Potential metabolic stability due to fluorine
2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide () 2-Bromo, 4-thiazolo[5,4-b]pyridinyl ~440.3 (with Br) Bromine increases lipophilicity and steric bulk Unspecified Higher molecular weight may reduce solubility
3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide () 3-Methoxy, 3-thiazolo[5,4-b]pyridinyl ~377.4 Methoxy group improves solubility; meta-substitution Sirtuin modulator Used in age-related diseases (e.g., diabetes, cancer)
2-Fluoro-N-(2-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide (Compound 3k, ) Multiple fluoro and picolinimidamido groups ~520.5 (estimated) Dual picolinimidamido groups enhance hydrogen bonding Kinetoplastid proteins (antiparasitic) High polarity may limit membrane permeability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Triazole-thione, sulfonyl groups ~450–500 (variable) Triazole-thione tautomerism; sulfonyl groups enhance acidity Antifungal/antimicrobial (inferred) Tautomeric stability confirmed by IR/NMR

Key Observations:

Substituent Effects :

  • Halogens : The 2-fluoro substituent in the target compound likely improves metabolic stability compared to the 2-bromo analog (), which may exhibit longer half-life but poorer solubility due to bromine’s lipophilicity.
  • Methoxy vs. Fluoro : The 3-methoxy analog () demonstrates how electron-donating groups can modulate solubility and target engagement (e.g., sirtuin vs. kinase targets).

Core Heterocycles :

  • The thiazolo[5,4-b]pyridine core differentiates the target compound from triazole-thiones () or picolinimidamido derivatives (). These cores influence binding modes; for example, thiazolo-pyridines may intercalate into hydrophobic pockets, while triazoles participate in hydrogen bonding.

Biological Activity :

  • The target compound’s thiazolo-pyridine moiety is structurally distinct from the imidazo[4,5-d]thiazolo[5,4-b]pyridine in , which includes an additional imidazole ring. This modification could enhance affinity for kinases but increase synthetic complexity.
  • Compounds with picolinimidamido groups () show antiparasitic activity, suggesting that the target compound’s biological profile may differ significantly based on its substituents.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in and ), whereas triazole-thiones () require cyclocondensation reactions. The latter may involve tautomeric equilibria, complicating purification.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound Type IR Absorption (cm⁻¹) NMR Shifts (δ, ppm) Reference
Thiazolo-pyridine benzamide C=O: ~1663–1682; ν(C-F): ~1100–1200 Aromatic H: 7.2–8.5; F coupling: ~4JHF
Triazole-thiones ν(C=S): ~1247–1255; ν(NH): ~3278–3414 NH: 10–12; aromatic H: 7.0–8.2
Picolinimidamido derivatives ν(C=O): ~1680; ν(NH): ~3300 Pyridine H: 8.0–8.5; NH: 9.5–10.5

Biological Activity

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential applications in cancer research.

Chemical Structure and Properties

The compound features a benzamide moiety substituted with a thiazolo[5,4-b]pyridine ring system and a fluorine atom. This unique structure contributes to its biological activity, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway.

Target Enzyme: The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) .

Mode of Action: The compound inhibits the enzymatic activity of PI3K, which plays a crucial role in cell signaling pathways associated with growth and survival. By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, leading to decreased phosphorylation of AKT and reduced downstream signaling. This inhibition results in decreased cell proliferation and survival, particularly in cancer cells where this pathway is often dysregulated .

Structure-Activity Relationships (SAR)

Research indicates that specific structural components significantly influence the biological activity of thiazolo[5,4-b]pyridine derivatives:

  • Fluorine Substitution: The presence of fluorine enhances the compound's lipophilicity and electron density, which may improve its interaction with biological targets.
  • Pyridine Moiety: The pyridyl group attached to thiazolo[5,4-b]pyridine is essential for maintaining high enzymatic potency against PI3Kα. Variations in this moiety can lead to significant changes in inhibitory activity .

Table 1 summarizes findings from various studies on the IC50 values for different derivatives related to PI3K inhibition:

CompoundTargeted PI3K IsoformIC50 (nM)Comments
19aPI3Kα3.6Strong inhibitor
19bPI3Kγ4.6High activity
19cPI3Kδ8.0Notable potency
19dPI3Kβ53Reduced activity

Case Studies and Research Findings

Several studies have demonstrated the efficacy of thiazolo[5,4-b]pyridine derivatives as potential therapeutic agents:

  • Inhibition Studies: A study highlighted that derivatives like compound 19a exhibited nanomolar IC50 values against multiple isoforms of class I PI3K, indicating their potential as effective inhibitors in cancer therapy .
  • Molecular Docking Analysis: Molecular docking studies revealed that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that enhance binding affinity .
  • Biological Activity Assessment: In vivo studies indicated that compounds with similar structures displayed significant anticancer activities in various cancer cell lines, supporting their potential therapeutic applications .

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